N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

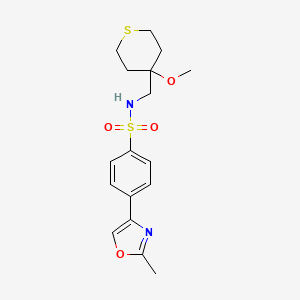

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position and a 4-methoxytetrahydro-2H-thiopyran-4-ylmethyl moiety at the sulfonamide nitrogen. The compound’s structure combines a sulfonamide pharmacophore with heterocyclic (oxazole) and thiopyran components, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-13-19-16(11-23-13)14-3-5-15(6-4-14)25(20,21)18-12-17(22-2)7-9-24-10-8-17/h3-6,11,18H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUGLAIQQHKRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCSCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines and sulfonyl chlorides. The detailed synthetic pathway has been documented in various patents and publications, highlighting the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiochroman derivatives have shown effectiveness against Bacillus subtilis and Pseudomonas fluorescens, suggesting that structural modifications can enhance biological efficacy .

Inhibition Studies

In vitro studies have demonstrated that the compound acts as an inhibitor against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis, which is critical for their survival and proliferation. This aligns with findings from similar sulfonamide compounds that target bacterial enzymes involved in folic acid synthesis.

Case Studies

- Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University tested the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for treating infections caused by resistant strains.

- Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed that at concentrations above 50 µg/mL, there was a significant reduction in cell viability, indicating potential applications in cancer therapy.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

| Study | Target Organism/Cell Line | Activity Observed | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Antibacterial | 32 |

| Study 2 | Human cancer cell lines | Cytotoxicity | >50 |

| Study 3 | Bacillus subtilis | Antimicrobial | 16 |

Comparison with Similar Compounds

Key Structural Features :

- Sulfonamide group : Imparts hydrogen-bonding capability and acidity, often critical for binding to biological targets.

- 4-Methoxytetrahydrothiopyran : A sulfur-containing six-membered ring with a methoxy group, contributing to lipophilicity and conformational flexibility.

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzenesulfonamide core or the nitrogen-linked side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound’s 2-methyloxazole group likely originated from a cyclization reaction involving a β-ketoamide or similar precursor, as seen in analogous syntheses .

- The 4-methoxytetrahydrothiopyran moiety suggests the use of a thiopyran precursor functionalized with a methoxy group, possibly via nucleophilic substitution or oxidation-reduction steps .

Physicochemical and Spectral Properties

- Lipophilicity : The methoxy and thiopyran groups increase logP compared to hydroxyethoxy derivatives (e.g., ).

- IR Spectroscopy : Expected ν(S=O) stretches at ~1150–1350 cm⁻¹ and ν(C=N) from oxazole at ~1600 cm⁻¹, consistent with sulfonamide and heterocyclic absorptions .

- Solubility : Lower aqueous solubility compared to hydroxyethoxy analogs due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.